
2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-
Übersicht
Beschreibung
7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone is a chemical compound with the molecular formula C9H8FNO . It is a solid substance .
Synthesis Analysis
The synthesis of 7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone involves the reaction of 4-fluoro-2-nitroaniline with ethyl bromoacetate, yielding an intermediate compound. The nitro group in this intermediate is then reduced, which immediately results in the formation of the cyclized product .Molecular Structure Analysis
The molecular structure of 7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone is characterized by a quinoxaline scaffold, which is an alternative to the cinnoline core . The compound has a molecular weight of 165.17 .Physical And Chemical Properties Analysis
7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone is a solid substance . More detailed physical and chemical properties are not provided in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can interact with various cellular targets and disrupt cancer cell growth and proliferation. The specific compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one may be involved in the synthesis of novel drugs that can inhibit tumor growth or enhance the efficacy of existing chemotherapy agents .
Anti-Microbial Activity
These compounds exhibit significant anti-microbial activity, making them valuable in the development of new antibiotics. They can be effective against a range of bacteria and fungi, which is crucial given the rising concern over antibiotic resistance. Research into the anti-microbial properties of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one could lead to the discovery of new treatments for infectious diseases .
Anti-Convulsant Activity
Quinoxaline derivatives are also known for their anti-convulsant effects. They can modulate neurotransmitter systems in the brain, which may help in controlling seizures. This makes them potential candidates for the development of new anti-epileptic drugs. The specific effects of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one on seizure activity would be an interesting area for further research .
Anti-Tuberculosis Activity
Given the global health challenge posed by tuberculosis, there is a need for new therapeutic agents. Quinoxaline derivatives have shown promise in this field as well. They may inhibit the growth of Mycobacterium tuberculosis and could be used to develop new anti-tuberculosis drugs. The role of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one in this application is worth exploring .
Anti-Malarial Activity
Malaria remains a major cause of death in many parts of the world. Quinoxaline derivatives have been investigated for their potential to treat malaria. They may interfere with the life cycle of the malaria parasite, offering a possible new avenue for treatment. Research into the anti-malarial capabilities of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one could contribute to this field .
Anti-Inflammatory Activity
The anti-inflammatory properties of quinoxaline derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate inflammatory pathways and reduce tissue damage. Investigating how 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one affects inflammation could lead to new therapies for conditions like arthritis .
Wirkmechanismus
Target of Action
The compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a broad-spectrum herbicide . It is also known as flumioxazin . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the synthesis of chlorophyll .
Mode of Action
Flumioxazin acts by inhibiting the activity of PPO . This inhibition disrupts the synthesis of chlorophyll, which is essential for photosynthesis in plants . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .
Biochemical Pathways
The inhibition of PPO by flumioxazin affects the heme and chlorophyll biosynthesis pathways . The disruption of these pathways leads to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to irreversible damage to the cell membrane .
Pharmacokinetics
Flumioxazin has a low aqueous solubility and is relatively volatile . Based on its chemical properties, the risk of leaching to groundwater is low . It has a low mammalian toxicity but a high risk of bioconcentration .
Result of Action
The action of flumioxazin results in the wilting, necrosis, and chlorosis of plants within 24 hours of application . It controls annual and biennial broadleaf weeds and grasses . The product has residual activity lasting up to 100 days depending on conditions .
Action Environment
The activity of flumioxazin is light and oxygen-dependent . Treatment of soil with flumioxazin will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight . It is highly toxic to algae and aquatic plants, moderately toxic to earthworms, honeybees, fish, and aquatic invertebrates . Flumioxazin presents less risk to birds .
Eigenschaften
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHWJQPKMVYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- | |
CAS RN |
66367-11-1 | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

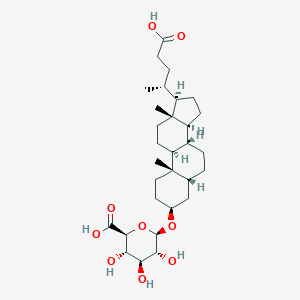
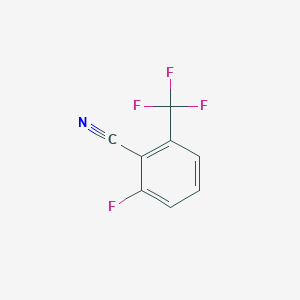

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
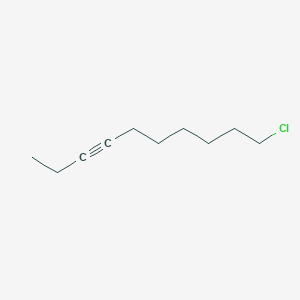
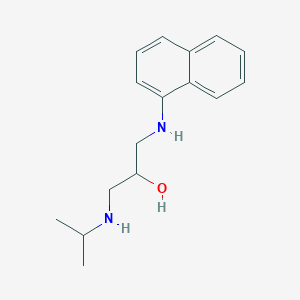





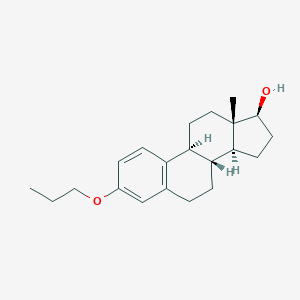
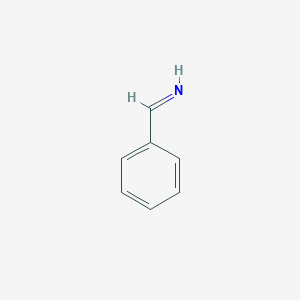
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)